
Yladgdlhsdgpgr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yladgdlhsdgpgr: is a polypeptide that has been identified through peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. This compound has a molecular weight of 1472.52 and a chemical formula of C62H93N19O23 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Yladgdlhsdgpgr involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for coupling .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high throughput and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Análisis De Reacciones Químicas
Types of Reactions: : Yladgdlhsdgpgr can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiol-containing compounds
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can break these bonds .
Aplicaciones Científicas De Investigación
Yladgdlhsdgpgr has a wide range of applications in scientific research:
Chemistry: It is used in studies involving peptide interactions and structure-activity relationships.
Biology: The compound is employed in protein interaction studies, functional analysis, and epitope mapping.
Medicine: this compound is explored for its potential therapeutic applications, including as a drug candidate or a diagnostic tool.
Industry: It is used in the development of new biomaterials and as a standard in analytical techniques .
Mecanismo De Acción
The mechanism by which Yladgdlhsdgpgr exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can activate or inhibit various signaling pathways, leading to the desired biological response. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: : Other polypeptides identified through peptide screening include compounds like GLP-1 (glucagon-like peptide-1) and insulin analogs.
Uniqueness: : Yladgdlhsdgpgr is unique due to its specific amino acid sequence and the resulting biological activity. Unlike other polypeptides, it has distinct interactions and effects, making it valuable for specific research and therapeutic applications .
List of Similar Compounds
- GLP-1
- Insulin analogs
- Other biologically active polypeptides identified through peptide screening .
Propiedades
Fórmula molecular |
C62H93N19O23 |
|---|---|
Peso molecular |
1472.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C62H93N19O23/c1-29(2)16-37(76-52(94)35(63)18-32-10-12-34(83)13-11-32)55(97)72-31(5)51(93)75-40(20-48(87)88)53(95)68-24-46(85)74-42(22-50(91)92)58(100)77-38(17-30(3)4)56(98)78-39(19-33-23-66-28-71-33)57(99)80-43(27-82)59(101)79-41(21-49(89)90)54(96)70-26-47(86)81-15-7-9-44(81)60(102)69-25-45(84)73-36(61(103)104)8-6-14-67-62(64)65/h10-13,23,28-31,35-44,82-83H,6-9,14-22,24-27,63H2,1-5H3,(H,66,71)(H,68,95)(H,69,102)(H,70,96)(H,72,97)(H,73,84)(H,74,85)(H,75,93)(H,76,94)(H,77,100)(H,78,98)(H,79,101)(H,80,99)(H,87,88)(H,89,90)(H,91,92)(H,103,104)(H4,64,65,67)/t31-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
Clave InChI |
WLMFVYCMJXTASO-MKONGDQZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
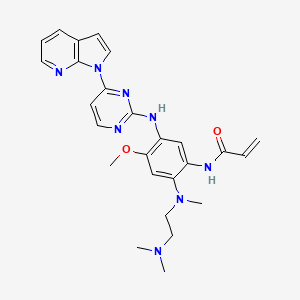
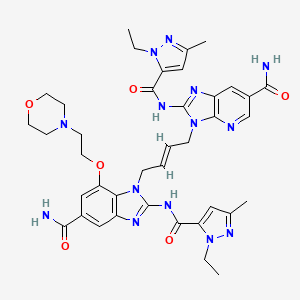
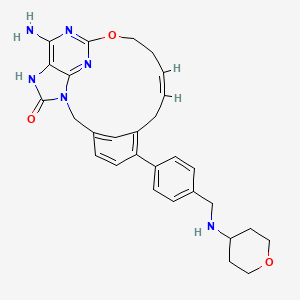
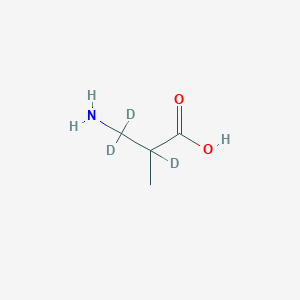

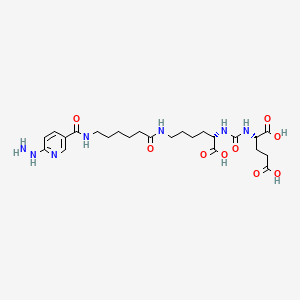
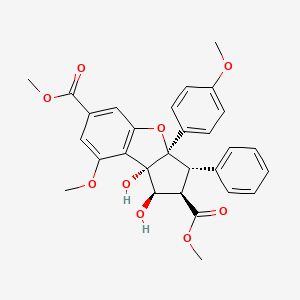

![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)

